Ethyl 5-(2,3,4,5,6-pentamethylphenyl)-5-oxovalerate
Overview
Description
The compound “1,2,3,4,5-PENTAMETHYL-6-[2-(2,3,4,5,6-PENTAMETHYLPHENYL)ETHYL]BENZENE” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C24H34 and a molecular weight of 322.539 .
Molecular Structure Analysis
The compound “1,2,3,4,5-PENTAMETHYL-6-[2-(2,3,4,5,6-PENTAMETHYLPHENYL)ETHYL]BENZENE” has a linear formula of C24H34 . Another related compound, “N-ethyl-1-(2,3,4,5,6-pentamethylphenyl)methanimine oxide”, contains a total of 37 bonds; 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
The compound “1,2,3,4,5-pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene” has a molecular weight of 322.539 . Another related compound, “1,2,3,4,5-pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene”, has a molecular weight of 322.52700, a density of 0.932g/cm3, and a boiling point of 450.5ºC at 760mmHg .Scientific Research Applications
Ethyl Glucuronide as a Biomarker for Alcohol Consumption
Ethyl glucuronide (EtG) is a minor alcohol metabolite that serves as a stable marker for detecting and quantifying alcohol consumption over extended periods. It remains in hair even after the complete elimination of alcohol from the body. The analysis of EtG in hair is instrumental in the objective detection of alcohol consumption, employing techniques like gas chromatography-mass spectrometry (GC-MS), gas chromatography-tandem mass spectrometry (GC-MS/MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, interpreting EtG levels requires consideration of variables like hair length, cosmetic treatment, and gender, underscoring the need for standardized analysis protocols and acknowledging the influence of pathophysiological conditions on the results. This application highlights the potential for using biomarkers in forensic and clinical studies to assess alcohol intake patterns, suggesting a broader utility in scientific research beyond conventional drug use and dosage analysis (Crunelle et al., 2014).
Ethyl Carbamate (Urethane) in Research and Potential Hazards
Urethane, also known as ethyl carbamate, has been utilized in various research contexts, including as an anaesthetic agent in laboratory animals and in studies exploring its antineoplastic properties. Despite its application in research, urethane's carcinogenic influence, particularly its greater effect in neonatal mice and its transplacental impact, raises significant safety concerns for laboratory personnel. The compound's carcinogenic potential necessitates adherence to stringent guidelines to mitigate risks, illustrating the critical balance between leveraging chemical compounds for scientific advances and ensuring safety in research environments (Field & Lang, 1988).
Ethylene Oxide Sterilization in Medical Research
Ethylene oxide (EO) sterilization is a critical process in medical research for ensuring the sterility of medical devices and supplies. This review elaborates on the advancements in EO sterilization techniques, emphasizing the need for cycle design and validation to optimize safety and efficacy. The development of mathematical models to integrate sterilization lethality offers a pathway for enhancing process flexibility without compromising safety. This application underscores the importance of EO in maintaining the integrity of medical research materials, providing a foundation for safe and reliable experimental outcomes (Mendes et al., 2007).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-7-21-17(20)10-8-9-16(19)18-14(5)12(3)11(2)13(4)15(18)6/h7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNOAZZSVRXCPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C(=C(C(=C1C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227752 | |
Record name | Ethyl 2,3,4,5,6-pentamethyl-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951889-58-0 | |
Record name | Ethyl 2,3,4,5,6-pentamethyl-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3,4,5,6-pentamethyl-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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